Methyl 3-formylbenzofuran-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8O4 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 3-formyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H8O4/c1-14-11(13)10-8(6-12)7-4-2-3-5-9(7)15-10/h2-6H,1H3 |
InChI Key |
ORRPSNPLFLAVHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)C=O |
Origin of Product |
United States |
Comprehensive Spectroscopic and Crystallographic Characterization for Structural Elucidation and Mechanistic Insight
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 3-formylbenzofuran-2-carboxylate. It provides detailed information about the chemical environment of each nucleus, enabling the mapping of atomic connectivity and stereochemistry.
Advanced 1D and 2D NMR Techniques for Connectivity and Stereochemistry
The structural confirmation of this compound is achieved through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. These techniques collectively allow for the complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum provides the initial blueprint of the molecule's hydrogen framework. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the fused benzene (B151609) ring, the aldehydic proton, and the methyl ester protons. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity determined by spin-spin coupling with neighboring protons. A sharp singlet for the aldehydic proton is anticipated at a significantly downfield chemical shift (δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The methyl protons of the ester group are expected as a sharp singlet in the upfield region (δ 3.8-4.2 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key resonances include those of the two carbonyl carbons: the ester carbonyl (δ 160-170 ppm) and the more deshielded aldehyde carbonyl (δ 185-195 ppm). The carbon of the methyl ester group will appear upfield (δ 50-60 ppm). The remaining signals in the aromatic region (δ 110-160 ppm) correspond to the carbons of the benzofuran (B130515) core.
2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for establishing the precise connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, primarily within the aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons bearing hydrogen atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule, as it shows correlations between protons and carbons over two to three bonds. Crucial correlations would be observed from the aldehydic proton to the C3 and C3a carbons of the benzofuran ring, and from the methyl ester protons to the ester carbonyl carbon and the C2 carbon, definitively placing the functional groups at their respective positions. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CHO | 9.5 - 10.5 (s) | 185 - 195 |
| -COOCH₃ | - | 160 - 170 |
| -COOCH₃ | 3.8 - 4.2 (s) | 50 - 60 |
| Aromatic-H | 7.0 - 8.5 (m) | - |
| Aromatic-C | - | 110 - 160 |
Application of NMR in Reaction Monitoring and Mechanistic Studies
NMR spectroscopy serves as a powerful tool for real-time monitoring of the synthesis of this compound. nih.gov For instance, in a synthesis involving the formylation of a precursor, the reaction progress can be tracked by observing the disappearance of the reactant's signals and the concurrent emergence of the characteristic downfield singlet of the formyl proton. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.
Furthermore, NMR can provide mechanistic insights. By identifying reaction intermediates or byproducts, proposed reaction pathways can be supported or refuted. For example, in syntheses starting from chalcone derivatives, NMR can help track the cyclization and rearrangement steps leading to the final benzofuran product. nih.govrsc.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound and to probe molecular interactions. surfacesciencewestern.com
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the vibrations of the molecule's polar bonds. The most prominent features for this compound are the strong carbonyl (C=O) stretching vibrations. Due to the different electronic environments, the ester and aldehyde carbonyl groups are expected to exhibit distinct absorption bands. The ester carbonyl stretch typically appears at a higher wavenumber (1720-1740 cm⁻¹) compared to the aromatic aldehyde carbonyl stretch (1680-1700 cm⁻¹). Other significant absorptions include C-H stretching from the aromatic ring and the aldehyde, C=C stretching vibrations of the aromatic system, and C-O stretching bands from the ether and ester functionalities. nih.gov
Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. It is particularly sensitive to the non-polar bonds of the aromatic framework. Therefore, the C=C stretching vibrations of the benzofuran ring system would be expected to produce strong signals in the Raman spectrum. The carbonyl stretches are also Raman active and can be used to confirm the IR assignments. researchgate.netnih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1720 - 1740 |
| Aldehyde C=O | Stretch | 1680 - 1700 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O (Ester, Ether) | Stretch | 1000 - 1300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aldehyde C-H | Stretch | 2700 - 2900 |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and elucidating the fragmentation pathways of this compound.
Precise Molecular Weight: HRMS provides an extremely accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₈O₄), the calculated exact mass is 204.0423 Da. An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments reveal the characteristic fragmentation patterns of the molecule upon collision-induced dissociation. The fragmentation can provide valuable structural information. For this compound, likely fragmentation pathways include:
Loss of a methoxy radical (•OCH₃): Resulting in an [M - 31]⁺ ion.
Loss of the formyl group (•CHO): Leading to an [M - 29]⁺ ion.
Loss of carbon monoxide (CO): A common fragmentation from the formyl group, resulting in an [M - 28]⁺ peak.
Cleavage of the ester: Loss of the methyl formate moiety (CH₃OCHO) or related fragments.
Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsion angles. While specific crystallographic data for this compound is not widely available, the technique would yield invaluable information if suitable crystals were obtained. nih.govresearchgate.netresearchgate.net
The analysis would confirm the planarity of the benzofuran ring system. It would also reveal the relative orientation of the formyl and methyl carboxylate substituents with respect to the ring. These substituents are expected to be nearly coplanar with the benzofuran core to maximize conjugation.
Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions that govern the solid-state properties. For this compound, potential interactions could include:
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
C-H···O hydrogen bonds: Weak hydrogen bonds involving the aldehydic or aromatic C-H bonds as donors and the carbonyl oxygen atoms as acceptors.
These non-covalent interactions play a crucial role in the formation and stability of the crystal structure. nih.gov
Mechanistic Studies and Chemical Reactivity of Methyl 3 Formylbenzofuran 2 Carboxylate
Reactivity Profiling of the Formyl Moiety
The formyl group, an aldehyde functionality, is a key site for nucleophilic attack and redox reactions. Its reactivity is central to the synthetic utility of Methyl 3-formylbenzofuran-2-carboxylate, enabling the construction of more complex molecular architectures.
The electrophilic carbon of the formyl group readily undergoes nucleophilic addition, often followed by dehydration, leading to a variety of condensation products. These reactions are fundamental in carbon-carbon bond formation.
One of the most notable condensation reactions is the Knoevenagel condensation , where the formyl group reacts with active methylene compounds in the presence of a basic catalyst. This reaction proceeds through a nucleophilic addition of a carbanion (generated from the active methylene compound) to the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. The electron-withdrawing nature of the groups flanking the methylene unit (such as esters, nitriles, or ketones) is crucial for the deprotonation and subsequent reaction. Weakly basic amines are typically employed as catalysts to avoid self-condensation of the aldehyde.
Another significant transformation is the Wittig reaction , which converts the formyl group into an alkene. This reaction involves a phosphonium ylide, also known as a Wittig reagent. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the alkene and a stable triphenylphosphine oxide, the latter being the driving force for the reaction. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.
Table 1: Nucleophilic Addition and Condensation Reactions of the Formyl Moiety
| Reaction Name | Reagent(s) | Product Type | Key Features |
|---|---|---|---|
| Knoevenagel Condensation | Active methylene compound (e.g., diethyl malonate, malononitrile), weak base | α,β-Unsaturated compound | Forms a new carbon-carbon double bond. |
| Wittig Reaction | Phosphonium ylide (Wittig reagent) | Alkene | Converts the C=O bond to a C=C bond. |
The formyl group is susceptible to both oxidation and reduction, allowing for the interconversion between different oxidation states of the carbon atom.
Oxidation of the formyl group in 3-formylbenzofuran derivatives typically yields the corresponding carboxylic acid. This transformation can be achieved using various oxidizing agents. For instance, the oxidation of formylsalicylic acids, which are structurally related to the target molecule, has been successfully carried out using potassium permanganate in an alkaline medium, converting the formyl group to a carboxyl group researchgate.net. Another common method for oxidizing aldehydes to carboxylic acids is the Jones oxidation, which utilizes a mixture of chromic trioxide in diluted sulfuric acid organic-chemistry.org.
Conversely, reduction of the formyl group leads to the formation of a primary alcohol. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄). Studies have shown that benzofuran-3-carbaldehyde can be reduced to 3-hydroxymethylbenzofuran using NaBH₄, demonstrating a reliable pathway for converting the formyl group to a hydroxymethyl group researchgate.net.
Table 2: Oxidation and Reduction of the Formyl Moiety
| Transformation | Reagent(s) | Functional Group Conversion |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄) | Formyl (-CHO) to Carboxyl (-COOH) |
| Reduction | Sodium borohydride (NaBH₄) | Formyl (-CHO) to Hydroxymethyl (-CH₂OH) |
The formyl group at the C3 position can influence the reactivity of the benzofuran (B130515) ring, particularly at the C2 position. The proton at the C2 position of benzofurans is the most acidic, making it susceptible to deprotonation and subsequent functionalization beilstein-journals.org. The presence of the formyl group can act as a directing group in certain reactions, leading to regioselective alkylation at the C2 position.
Research has demonstrated the formyl-directed alkylation of 3-formylbenzofurans with acrylates using a ruthenium catalyst. This reaction results in the formation of branched alkylated products when β-substituted acrylates are used, and linear products from α-substituted acrylates, showcasing a divergent reactivity pattern based on the structure of the coupling partner beilstein-journals.org. This regioselective C-H alkylation highlights the ability of the formyl group to control the site of reaction on the heterocyclic core.
Table 3: Divergent Reactivity in C2-Alkylation of 3-Formylbenzofurans
| Alkylating Agent | Catalyst System | Product Type |
|---|---|---|
| β-Substituted Acrylates | RuCl₂(PPh₃)₃, AgOAc, K₂CO₃ | Branched Alkylated Product |
| α-Substituted Acrylates | RuCl₂(PPh₃)₃, AgOAc, K₂CO₃ | Linear Alkylated Product |
Transformations Involving the Ester Functionality
The methyl ester group at the C2 position is generally less reactive than the formyl group. However, it can undergo several important transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common transformation. This reaction is typically carried out under basic conditions, for example, by refluxing with an ethanolic potassium hydroxide solution, followed by acidification semanticscholar.org. This process converts the this compound into 3-formylbenzofuran-2-carboxylic acid. Microwave-assisted Perkin rearrangement of 3-bromocoumarins in the presence of sodium hydroxide and ethanol also yields benzofuran-2-carboxylic acids, demonstrating another route to this functionality.
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For example, reacting this compound with ethanol in the presence of a suitable catalyst would yield ethyl 3-formylbenzofuran-2-carboxylate and methanol. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent.
Table 4: Reactions of the Ester Functionality
| Reaction | Reagent(s) | Product |
|---|---|---|
| Hydrolysis | Base (e.g., KOH), then Acid (e.g., HCl) | 3-Formylbenzofuran-2-carboxylic acid |
| Transesterification | Alcohol (R'OH), Acid or Base catalyst | Ethyl 3-formylbenzofuran-2-carboxylate (when R'OH is ethanol) |
The ester functionality can be reduced to a primary alcohol. A powerful reducing agent commonly used for this purpose is lithium aluminum hydride (LiAlH₄). LiAlH₄ is capable of reducing esters to primary alcohols, a transformation that is not readily achieved with milder reducing agents like sodium borohydride. The reaction is typically carried out in an anhydrous non-protic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). This reduction would convert the methyl ester group of this compound into a hydroxymethyl group, yielding (3-formylbenzofuran-2-yl)methanol. It is important to note that LiAlH₄ will also reduce the formyl group, leading to the diol, 2,3-bis(hydroxymethyl)benzofuran.
Table 5: Reductive Transformation of the Ester Functionality
| Reagent(s) | Functional Group Conversion | Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Methyl ester (-COOCH₃) to Hydroxymethyl (-CH₂OH) | (3-Formylbenzofuran-2-yl)methanol (selective reduction of the ester is challenging) |
Electrophilic and Nucleophilic Behavior of the Benzofuran Nucleus
The benzofuran scaffold, a key feature in numerous natural products and bioactive compounds, exhibits a rich and complex chemical reactivity. scispace.com The fusion of the electron-rich furan (B31954) ring with the benzene (B151609) ring creates a system with distinct electronic properties that govern its behavior in chemical transformations. The reactivity of a substituted benzofuran, such as this compound, is further modulated by the electronic nature of its substituents.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. In the benzofuran nucleus, the furan ring is generally more susceptible to electrophilic attack than the benzene ring. However, the regiochemical outcome is highly dependent on reaction conditions and the nature of the electrophile. For the unsubstituted benzofuran, electrophilic attack preferentially occurs at the C2 position, which produces a more stable cationic intermediate (a σ-complex) where the positive charge is stabilized by the adjacent oxygen atom and the benzene ring. stackexchange.comechemi.com Attack at the C3 position is less favored as the resulting intermediate receives less stabilization. stackexchange.com
In the case of this compound, the furan ring is heavily substituted with two strong electron-withdrawing groups: a formyl group at C3 and a methyl carboxylate group at C2. These groups significantly deactivate the furan ring towards further electrophilic attack. Consequently, electrophilic substitution would be directed to the benzene portion of the molecule.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including the benzofuran nucleus. Direct C–H arylation offers an atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
Research has demonstrated that the benzofuran core can be selectively functionalized at various positions using palladium catalysis. For instance, C3-arylation of benzofurans can be achieved with a variety of aryl bromides using low palladium catalyst loadings. This method is tolerant of a range of functional groups on the aryl bromide, including acetyl, formyl, ester, and nitrile groups. Functionalized benzofurans, such as those bearing formyl groups on the C2 position, have been successfully employed in these reactions.
Conversely, palladium-catalyzed C-H arylation can also be directed to the C2 position. Using directing groups, such as 8-aminoquinoline (B160924) (AQ) amide attached to the C2-carboxylic acid function, allows for the selective introduction of aryl groups at the C3 position. mdpi.com This highlights the versatility of palladium catalysis in achieving regioselective functionalization. A general protocol for the C-H arylation of benzofuran-2-carboxamides involves reacting the substrate with an aryl iodide in the presence of a palladium catalyst, with typical conditions summarized below. mdpi.com
| Aryl Iodide Substituent | Product Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-OCH3 | 86 | 7 |
| 3,5-(CH3)2 | 76 | 14 |
| 4-CH3 | 88 | 14 |
| H | 84 | 16 |
Other palladium-catalyzed transformations, such as the Tsuji-Trost-type reaction, have been developed for functionalizing the benzofuran system. This reaction allows for the nucleophilic substitution of benzofuran-2-ylmethyl acetates, providing a route to a variety of 2-substituted benzofurans. nih.gov
The benzofuran nucleus can undergo ring rearrangement and cleavage reactions, providing pathways to diverse and novel chemical structures. These transformations are valuable for scaffold hopping in medicinal chemistry and for the synthesis of complex molecules.
One significant rearrangement is the Perkin rearrangement , which involves the ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid in the presence of a base. nih.govnih.gov This reaction proceeds through the initial base-catalyzed cleavage of the coumarin's lactone ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, ultimately forming the furan ring. nih.govwikipedia.org This method provides a direct route to scaffolds closely related to the carboxylate portion of this compound.
Another powerful strategy involves the rearrangement of 2-hydroxychalcones . This method can be tuned to selectively synthesize either 3-acylbenzofurans or 3-formylbenzofurans. scispace.comnih.gov The process begins with the rearrangement of a protected 2-hydroxychalcone (B1664081) to form a 2,3-dihydrobenzofuran (B1216630) intermediate. nih.gov The subsequent treatment of this intermediate under specific acidic conditions, notably using p-toluenesulfonic acid (p-TsOH) in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) ((CF₃)₂CHOH), leads to the selective formation of 3-formylbenzofurans. scispace.comnih.gov
Furthermore, the benzofuran ring can be opened through C–O bond cleavage reactions . Nickel-catalyzed ring-opening transformations of benzofurans with silanes, for instance, can yield various ortho-functionalized phenol derivatives. acs.org This provides an atom-economical route to highly functionalized phenols, which are valuable synthetic intermediates.
| Reaction Type | Starting Material | Key Reagents | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Ring Contraction (Perkin Rearrangement) | 3-Halocoumarin | Base (e.g., NaOH) | Benzofuran-2-carboxylic acid | nih.govnih.gov |
| Rearrangement/Transformation | 2-Hydroxychalcone | p-TsOH, (CF₃)₂CHOH | 3-Formylbenzofuran | scispace.comnih.gov |
| Ring Opening (C-O Cleavage) | Benzofuran | Nickel catalyst, Silanes | ortho-Functionalized Phenol | acs.org |
These reactions underscore the versatility of the benzofuran core, not only as a stable scaffold but also as a reactive intermediate that can be transformed into other valuable chemical structures.
Computational Chemistry Approaches to Understanding Benzofuran Reactivity and Design
Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of benzofuran (B130515) derivatives. researchgate.net By solving the Kohn-Sham equations, DFT can predict various molecular properties, including optimized geometries, total energies, and the distribution of electron density. For Methyl 3-formylbenzofuran-2-carboxylate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its three-dimensional structure. rsc.org
The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl groups in both the formyl and ester functions are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the formyl group and the carbon atoms of the carbonyl groups will exhibit positive potential, indicating sites for nucleophilic attack.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net For benzofuran derivatives, the HOMO is typically a π-orbital delocalized over the aromatic system, while the LUMO is a π*-orbital. The presence of electron-withdrawing substituents like the formyl and carboxylate groups is expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity profile. rsc.org
Table 1: Representative Calculated Geometrical Parameters for a Benzofuran Core Structure
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-C (in benzene (B151609) ring) | 1.39 - 1.41 | 118 - 121 |
| C-O (in furan (B31954) ring) | 1.36 - 1.38 | 105 - 108 |
| C-C (in furan ring) | 1.37 - 1.45 | 106 - 111 |
| C=O (carbonyl) | ~1.21 | - |
Note: These are typical values for benzofuran derivatives and may vary slightly for this compound.
Table 2: Representative Calculated Electronic Properties for Substituted Benzofurans
| Property | Typical Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.5 to -2.5 |
Note: These values are illustrative and depend on the specific substituents and the level of theory used in the calculation.
Quantum Chemical Descriptors for Reactivity and Selectivity (e.g., Fukui Functions, Parr Functions, Electrophilicity, Nucleophilicity Indices)
To quantify the reactivity of this compound more precisely, various quantum chemical descriptors derived from DFT calculations can be employed. These descriptors provide insights into the local and global reactivity of the molecule. rsc.org
Chemical Potential (μ): Related to the escaping tendency of electrons from a system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. rsc.org
Nucleophilicity Index (N): Describes the nucleophilic character of a molecule.
For this compound, the presence of two electron-withdrawing groups is expected to result in a relatively high electrophilicity index, suggesting it will act as a good electrophile in reactions.
Local Reactivity Descriptors pinpoint the most reactive sites within a molecule.
Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. rsc.org The condensed Fukui functions are often used to identify the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack. For this compound, the carbon atom of the formyl group is expected to have a high value of f+, indicating it is a primary site for nucleophilic attack. The carbon atoms of the benzofuran ring, particularly those at positions with higher electron density, would be expected to have higher f- values, suggesting they are more susceptible to electrophilic attack.
Parr Functions: These are related to the Fukui functions and are also used to describe the local reactivity and selectivity of a molecule.
Table 3: Representative Global Reactivity Descriptors for a Substituted Benzofuran
| Descriptor | Formula | Typical Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 to -5.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 |
Note: These are representative values and the actual values for this compound would need to be calculated.
Transition State Modeling and Reaction Mechanism Elucidation
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving benzofuran derivatives. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and kinetics.
For reactions involving this compound, such as nucleophilic additions to the formyl group or electrophilic substitutions on the benzofuran ring, transition state modeling can provide valuable insights. For instance, in a nucleophilic addition to the formyl group, calculations can determine the geometry of the approaching nucleophile relative to the carbonyl group in the transition state. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.
These computational studies can also help to explain the regioselectivity and stereoselectivity observed in reactions. By comparing the activation energies of different possible reaction pathways, the most favorable pathway can be identified. For example, in the case of electrophilic aromatic substitution, the preferred position of attack on the benzofuran ring can be predicted by comparing the energies of the transition states leading to substitution at different positions.
Conformational Landscape Analysis and Analysis of Intermolecular Interactions
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape and its interactions with other molecules. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation around single bonds) of a molecule and their relative energies. For this compound, rotations around the single bonds connecting the formyl and methyl carboxylate groups to the benzofuran ring can lead to different conformers. Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers and to calculate the energy barriers for their interconversion.
The analysis of intermolecular interactions is crucial for understanding the behavior of the molecule in the solid state and in solution. These interactions can include hydrogen bonds, halogen bonds, and π-π stacking interactions. mdpi.com For this compound, the oxygen atoms of the carbonyl and ester groups can act as hydrogen bond acceptors. The aromatic benzofuran ring can participate in π-π stacking interactions with other aromatic systems. Computational studies can quantify the strength of these interactions and predict the preferred packing arrangements in the crystal lattice. This information is valuable for understanding the molecule's solubility, melting point, and crystal morphology. illinois.edu
Strategic Applications in Advanced Organic Synthesis and Functional Material Precursors
Methyl 3-Formylbenzofuran-2-carboxylate as a Key Synthetic Intermediate
The dual functionality of this compound makes it an exceptionally valuable intermediate. The aldehyde group can participate in a wide array of reactions, including condensations, reductive aminations, and Wittig-type reactions, while the ester group can be hydrolyzed, reduced, or converted into amides. This orthogonal reactivity is key to its utility in synthesizing complex molecules in a controlled and stepwise manner.
The benzofuran (B130515) nucleus is a privileged scaffold in medicinal chemistry, and the ability to use this compound to construct more complex fused or linked heterocyclic systems further enhances its importance. niscair.res.in
Triazoles: The synthesis of 1,2,3-triazole-containing benzofurans can be achieved using methodologies that capitalize on the benzofuran-2-carboxylate framework. niscair.res.in A common strategy involves converting the ester at the C2-position into a group suitable for cycloaddition. For instance, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then esterified with propargyl bromide. The resulting terminal alkyne, a prop-2-yn-1-yl benzofuran-2-carboxylate derivative, is a key intermediate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. niscair.res.in Reaction with various organic azides furnishes a library of 1,2,3-triazoles, where the formyl group at the C3-position is retained for subsequent synthetic transformations.
Quinolines: While many synthetic routes build a benzofuran ring onto a pre-existing quinoline (B57606), the functional groups of this compound make it a potential precursor for quinoline synthesis through classic reactions like the Friedländer annulation. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.orgwikipedia.org In a hypothetical pathway, the methyl ester of the target compound could be converted into a ketone with an adjacent α-methylene group. This transformed benzofuran derivative could then react with a 2-aminobenzaldehyde (B1207257) to construct the quinoline ring, resulting in a complex 2-(benzofuranyl)quinoline structure. beilstein-journals.orgd-nb.info
Thieno[3,2-b]benzofurans: The construction of the thieno[3,2-b]benzofuran scaffold involves the formation of a thiophene (B33073) ring fused across the C2 and C3 positions of the benzofuran core. The specific substitution pattern of this compound is highly advantageous for this transformation. The synthesis can be envisioned through a multi-step sequence where the formyl and ester groups are converted into the necessary components for thiophene ring closure. For example, a Gewald-type reaction could be adapted, where the aldehyde at C3 acts as one of the key carbonyl components, and the ester at C2 is modified to participate in the cyclization with a sulfur-containing reagent.
Benzofuran rings are core components of numerous biologically active natural products. researchgate.net this compound and its close derivatives serve as crucial intermediates in the assembly of these complex molecules.
Puerariafuran: The total synthesis of Puerariafuran, a natural product known to inhibit advanced glycation end products (AGEs), has been efficiently achieved using a 3-formylbenzofuran intermediate. nih.gov A key step in a reported synthesis involves the selective formation of the 3-formylbenzofuran skeleton from a 2,3-dihydrobenzofuran (B1216630) precursor under acidic conditions with p-toluenesulfonic acid (p-TsOH) in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) ((CF₃)₂CHOH), affording the target in high yield. nih.govrsc.org This strategic conversion highlights the practical application of this specific functional group arrangement in natural product synthesis.
| Step | Reactant | Reagents and Conditions | Product | Yield (%) |
| 1 | Chalcone Derivative | PhI(OCOCF₃)₂ | 2-Aroyl-2,3-dihydrobenzofuran | 69% |
| 2 | 2-Aroyl-2,3-dihydrobenzofuran | H⁺, EtOH | Dihydrobenzofuran Intermediate | 56% |
| 3 | Dihydrobenzofuran Intermediate | p-TsOH, (CF₃)₂CHOH | Puerariafuran | 80% |
Rotenonoids: Rotenonoids are a class of natural insecticides characterized by a complex, fused heterocyclic system built upon a benzofuran core. While no total synthesis directly employing this compound has been reported, its structure represents an ideal starting point. The C2-ester and C3-aldehyde provide the necessary handles to construct the additional rings required for the rotenoid scaffold.
Ailanthoidol: Ailanthoidol is a natural 2-arylbenzofuran with documented biological activities. researchgate.net The total synthesis of such compounds can be readily envisioned starting from this compound. The ester at the C2 position serves as a synthetic handle for introducing the required aryl group, for example, through conversion to a halide or triflate followed by a palladium-catalyzed Suzuki or Stille cross-coupling reaction. The formyl group at C3 can then be reduced to a methyl group or modified as needed to complete the synthesis of Ailanthoidol or its analogs.
Role in Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.comchemrxiv.org this compound is an excellent scaffold for DOS due to the presence of two distinct and orthogonally reactive functional groups. The aldehyde at C3 and the ester at C2 can be independently modified to generate a large library of compounds from a single core structure.
The aldehyde is amenable to a variety of transformations, while the ester can undergo a separate set of reactions. This allows for a combinatorial approach where the core scaffold is first reacted with a set of reagents targeting the aldehyde, and the resulting products are then treated with a second set of reagents targeting the ester group, rapidly expanding the chemical space covered.
| Functional Group | Reaction Type | Example Reagents | Resulting Functionality |
| C3-Aldehyde | Reductive Amination | Primary/Secondary Amines, NaBH(OAc)₃ | Substituted Amines |
| Wittig Reaction | Phosphonium Ylides | Alkenes | |
| Knoevenagel Condensation | Active Methylene Compounds | Substituted Alkenes | |
| Aldol (B89426) Condensation | Ketones, Aldehydes | β-Hydroxy Carbonyls | |
| C2-Ester | Amidation | Primary/Secondary Amines (after hydrolysis) | Amides |
| Reduction | LiAlH₄, DIBAL-H | Primary Alcohol | |
| Grignard Reaction | Organomagnesium Halides | Tertiary Alcohols | |
| Saponification | NaOH, H₂O | Carboxylic Acid |
Development of Functional Materials and Fluorescent Probes
Benzofuran derivatives are recognized for their unique photophysical properties and have been incorporated into functional materials and fluorescent probes. nih.gov The benzofuran core often serves as a fluorophore, and its emission properties can be tuned by the substituents on the ring system.
The structure of this compound is well-suited for the development of fluorescent probes for biological imaging. nih.gov The formyl group provides a reactive site for covalently linking the benzofuran fluorophore to biomolecules like proteins. For example, the aldehyde can react with specific amino acid residues, such as lysine, to form a stable imine linkage, effectively tagging the protein with a fluorescent marker. nih.gov The electronic properties of the ester and the benzofuran ring system itself would influence the absorption and emission wavelengths of the resulting conjugate.
In the realm of functional materials, benzofuran-containing polymers and small molecules are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The π-conjugated system of the benzofuran ring is conducive to charge transport. This compound can serve as a monomer or a precursor to more complex molecules for these applications. The aldehyde and ester groups offer versatile points for polymerization or for attaching other functional moieties to tune the material's electronic and physical properties.
Q & A
What are the key considerations in designing a synthetic route for Methyl 3-formylbenzofuran-2-carboxylate to ensure regioselective formylation?
Level: Advanced
Answer: Regioselective formylation at the C3 position of the benzofuran scaffold requires careful selection of directing groups and catalysts. A multi-step approach involving palladium-catalyzed C–H activation is often employed, as seen in benzofuran derivatives where electron-rich aryl groups guide metal coordination . For instance, introducing a pre-functionalized benzofuran-2-carboxylate precursor with a protected hydroxyl group can enhance regioselectivity during formylation. Solvent polarity and temperature must be optimized to minimize competing reactions, such as over-oxidation or undesired side-chain modifications. Post-synthetic validation via NMR and X-ray crystallography (using SHELXL ) is critical to confirm regiochemistry.
How can crystallographic software like SHELXL and Mercury resolve discrepancies in hydrogen bonding patterns observed in this compound derivatives?
Level: Advanced
Answer: Discrepancies in hydrogen bonding can arise from dynamic disorder or solvent interactions. SHELXL’s refinement tools allow for modeling of anisotropic displacement parameters and split positions to address disorder . Mercury’s visualization module enables comparative analysis of packing motifs and void spaces, which is critical for identifying solvent-inclusion effects that may alter hydrogen bonding networks . For example, if O–H···O interactions in two crystal forms differ, Mercury’s "Packing Similarity" function can quantify structural deviations, while SHELXL’s restraints ensure chemically plausible geometries during refinement.
What methodologies are recommended for analyzing the puckering conformation of the benzofuran ring in this compound using Cremer-Pople parameters?
Level: Advanced
Answer: The Cremer-Pople puckering parameters (amplitude and phase angle ) provide a quantitative framework for ring conformation analysis . After obtaining atomic coordinates from X-ray data (refined via SHELXL ), calculate the least-squares plane of the benzofuran ring. Deviations from planarity are decomposed into out-of-plane displacements, with and components defining the puckering mode. Software like WinGX can automate these calculations. For example, a non-zero value indicates envelope or half-chair conformations, critical for understanding steric interactions with the formyl group.
How should researchers optimize palladium-catalyzed C–H arylation in benzofuran derivatives to minimize byproduct formation?
Level: Advanced
Answer: Key optimization parameters include:
- Catalyst system: Pd(OAc) with electron-deficient ligands (e.g., PPh) enhances catalytic efficiency .
- Substrate pre-activation: Introducing directing groups (e.g., carbonyls) improves regioselectivity.
- Reaction conditions: Lower temperatures (0–25°C) and anhydrous solvents (THF or DMF) reduce side reactions like homocoupling.
Monitor reaction progress via LC-MS to identify intermediates. Post-reaction purification by column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound.
What strategies reconcile conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound analogs?
Level: Advanced
Answer: Contradictions between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. Strategies include:
- Variable-temperature NMR: Detects dynamic processes (e.g., ring puckering) that average signals at room temperature.
- DFT calculations: Compare computed NMR chemical shifts (Gaussian, B3LYP/6-31G*) with experimental data to identify dominant conformers .
- Polymorph screening: Different crystal forms may stabilize distinct conformations; use Mercury to analyze packing influences.
What are the critical steps in validating the purity of this compound through chromatographic and crystallographic methods?
Level: Basic
Answer:
- Chromatography: Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity. A single peak with >95% area indicates homogeneity.
- Crystallography: Recrystallize from ethanol/water and solve the structure using SHELXS . Check for disorder-free electron density maps and R < 5%.
- Elemental analysis: Match experimental C/H/N percentages to theoretical values (deviation < 0.4%).
How can computational modeling predict the reactivity of the formyl group in this compound?
Level: Advanced
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. The formyl group’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., in Schiff base formation). Transition state analysis (using Gaussian) identifies kinetic barriers for oxidation or reduction pathways . Compare computed IR spectra (C=O stretch ~1700 cm) with experimental data to validate models.
What experimental precautions are necessary when handling air-sensitive intermediates in the synthesis of this compound derivatives?
Level: Basic
Answer:
- Inert atmosphere: Perform reactions under nitrogen/argon using Schlenk lines or gloveboxes.
- Drying solvents: Use molecular sieves or distillation for THF/DMF.
- Quenching reagents: Add intermediates to cold (0°C) aqueous solutions to prevent decomposition.
- Storage: Keep intermediates at –20°C under inert gas, and characterize immediately via NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
